

# Application Notes and Protocols: Recommended Concentrations of Sag1.3 for Assays

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## Compound of Interest

Compound Name: Sag1.3

Cat. No.: B610663

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These application notes provide detailed protocols and recommended concentrations for the use of *Toxoplasma gondii* surface antigen 1.3 (**Sag1.3**), also known as SAG1 or p30, in various immunological assays. Adherence to these guidelines will aid in the generation of reliable and reproducible data in studies related to toxoplasmosis diagnostics, vaccine development, and immunopathology.

## Data Presentation: Recommended Sag1.3 Concentrations

The following table summarizes the recommended concentration ranges for **Sag1.3** in different experimental applications. These values have been compiled from peer-reviewed literature and should serve as a starting point for assay optimization.

Assay Type	Recommended Sag1.3 Concentration	Notes
Enzyme-Linked Immunosorbent Assay (ELISA)		
Indirect/Direct ELISA (Antigen Coating)	1 - 7.5 µg/mL[1][2]	Optimal concentration should be determined by checkerboard titration.
Western Blotting		
Recombinant Sag1.3 Loading Amount	10 - 1000 ng/lane	A starting concentration of 10-100 ng is recommended for purified recombinant protein[3][4].
Total Lysate Loading (for context)	10 - 50 µg/lane	When detecting native Sag1.3 in total cell or parasite lysates.
In Vitro Cellular Assays		
Lymphocyte Proliferation & Cytokine Induction	20 µg/mL (of Toxoplasma Lysate Antigen)[5]	This concentration for a complex antigen mixture can serve as an initial reference point for purified Sag1.3, but optimization is crucial.

## Experimental Protocols

### Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes an indirect ELISA for the detection of anti-**Sag1.3** antibodies in serum samples.

Materials:

- High-binding 96-well ELISA plates
- Recombinant **Sag1.3** protein

- Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)
- Serum samples (test and control)
- Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2 M H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

Protocol:

- Antigen Coating:
  - Dilute recombinant **Sag1.3** to a final concentration of 1 - 7.5 µg/mL in Coating Buffer[1][2].
  - Add 100 µL of the diluted **Sag1.3** solution to each well of a 96-well plate.
  - Incubate overnight at 4°C.
- Washing:
  - Aspirate the coating solution from the wells.
  - Wash the plate three times with 200 µL of Wash Buffer per well.
- Blocking:
  - Add 200 µL of Blocking Buffer to each well.
  - Incubate for 1-2 hours at room temperature.
- Sample Incubation:

- Wash the plate three times with Wash Buffer.
- Dilute serum samples in Blocking Buffer (e.g., 1:100).
- Add 100  $\mu$ L of diluted serum to the appropriate wells.
- Incubate for 1-2 hours at room temperature.
- Secondary Antibody Incubation:
  - Wash the plate three times with Wash Buffer.
  - Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
  - Add 100  $\mu$ L of the diluted secondary antibody to each well.
  - Incubate for 1 hour at room temperature.
- Detection:
  - Wash the plate five times with Wash Buffer.
  - Add 100  $\mu$ L of substrate solution to each well.
  - Incubate in the dark at room temperature until sufficient color development.
  - Stop the reaction by adding 50  $\mu$ L of Stop Solution.
- Data Acquisition:
  - Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

## Western Blotting

This protocol outlines the detection of **Sag1.3** protein via Western blot.

Materials:

- SDS-PAGE gels
- Running Buffer
- Transfer Buffer
- PVDF or nitrocellulose membrane
- Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Primary antibody specific for **Sag1.3**
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Protocol:

- Sample Preparation:
  - For purified recombinant **Sag1.3**, prepare samples by mixing the protein with Laemmli sample buffer. A loading amount of 10 - 1000 ng per lane is recommended[3][4].
  - For cell or parasite lysates, determine the total protein concentration and load 10 - 50 µg of total protein per lane.
  - Boil the samples at 95-100°C for 5 minutes.
- SDS-PAGE:
  - Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel.
  - Run the gel according to the manufacturer's instructions until adequate separation is achieved.
- Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking:
  - Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
  - Dilute the primary anti-**Sag1.3** antibody in Blocking Buffer to its optimal concentration.
  - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation:
  - Wash the membrane three times for 5-10 minutes each with TBST.
  - Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
  - Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- Detection:
  - Wash the membrane three times for 10-15 minutes each with TBST.
  - Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
  - Capture the signal using an appropriate imaging system.

## In Vitro Cellular Assays (Lymphocyte Proliferation and Cytokine Induction)

This protocol provides a general framework for stimulating splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) with **Sag1.3** to assess T-cell proliferation and cytokine production.

#### Materials:

- Sterile 96-well flat-bottom cell culture plates
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
- Recombinant **Sag1.3** protein
- Isolated splenocytes or PBMCs
- Cell proliferation dye (e.g., CFSE) or reagent (e.g., MTT, WST-1)
- ELISA kits for specific cytokines (e.g., IFN- $\gamma$ , IL-2, IL-4, IL-10)
- Flow cytometer or microplate reader

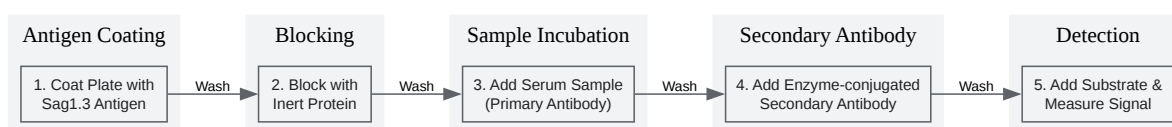
#### Protocol:

- Cell Preparation:
  - Isolate splenocytes from immunized or control animals, or PBMCs from human donors, using standard procedures.
  - Resuspend the cells in complete RPMI-1640 medium to a final concentration of  $2 \times 10^6$  cells/mL.
- Cell Stimulation:
  - Add 100  $\mu$ L of the cell suspension ( $2 \times 10^5$  cells) to each well of a 96-well plate.
  - Prepare a stock solution of recombinant **Sag1.3** and dilute it in complete RPMI-1640 medium. While a specific concentration for purified **Sag1.3** is not definitively established in the literature, a starting concentration of 20  $\mu$ g/mL, based on protocols using Toxoplasma lysate antigen, can be used for initial optimization[5]. A dose-response experiment (e.g., 1, 5, 10, 20  $\mu$ g/mL) is highly recommended.
  - Add 100  $\mu$ L of the diluted **Sag1.3** or medium (for unstimulated control) to the respective wells.

- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator.
- Analysis:
  - For Cytokine Induction: After 24-72 hours of incubation, centrifuge the plate and collect the cell-free supernatants. Measure the concentration of desired cytokines using specific ELISA kits according to the manufacturer's instructions[5].
  - For Lymphocyte Proliferation (e.g., MTT assay): After 48-72 hours of incubation, add MTT reagent to each well and incubate for 4 hours. Add solubilization solution, and then measure the absorbance. The stimulation index (SI) can be calculated as the ratio of the absorbance of stimulated cells to unstimulated cells.

## Mandatory Visualizations

### Diagram 1: Indirect ELISA Workflow

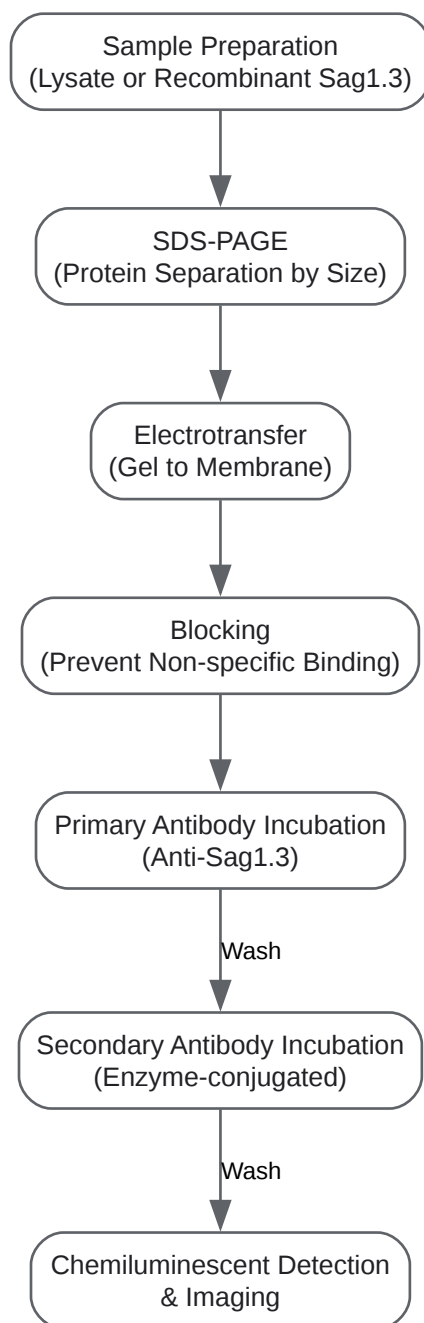


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Caption: Workflow for an indirect ELISA to detect anti-**Sag1.3** antibodies.

### Diagram 2: Western Blotting Experimental Flow

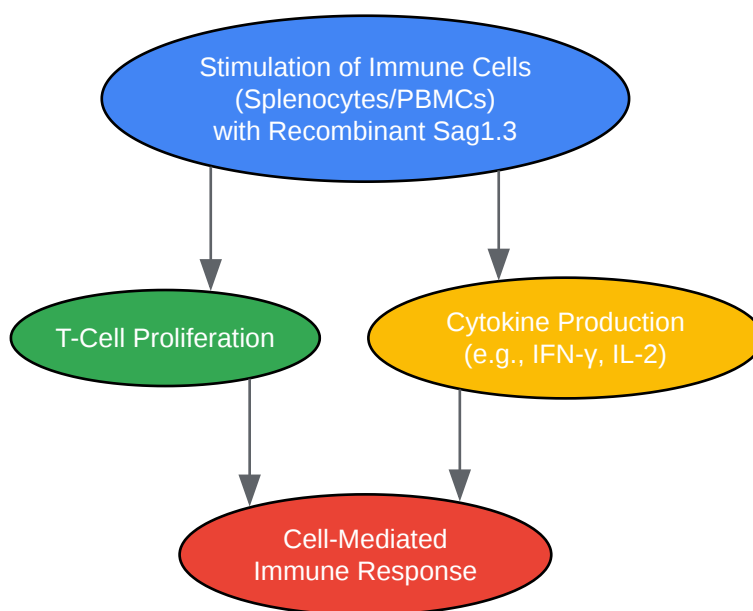




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Caption: Key steps in the Western blotting procedure for **Sag1.3** detection.

## Diagram 3: In Vitro Cellular Assay Logical Relationship



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Caption: Relationship between **Sag1.3** stimulation and cellular immune responses.

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